molecular formula C10H13FN2O4 B2532733 Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 1975119-32-4

Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2532733
CAS No.: 1975119-32-4
M. Wt: 244.222
InChI Key: HBKMQFWTVYQMQL-UHFFFAOYSA-N
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Description

Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluoropropyl group attached to the pyrazole ring, along with two ester groups at the 3 and 5 positions. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 3,5-dimethylpyrazole with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using dimethyl carbonate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropropyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted pyrazole derivatives.

Scientific Research Applications

Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The fluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoropropyl)-3,5-dimethyl-1H-pyrazol-4-amine
  • 1-(3-Fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Uniqueness

Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of two ester groups, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the fluoropropyl group imparts distinct physicochemical properties, enhancing its potential in medicinal chemistry .

Properties

IUPAC Name

dimethyl 1-(3-fluoropropyl)pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O4/c1-16-9(14)7-6-8(10(15)17-2)13(12-7)5-3-4-11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKMQFWTVYQMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1CCCF)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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